molecular formula C7H8ClNO2S B14106539 Ethyl 2-amino-4-chlorothiophene-3-carboxylate CAS No. 90312-14-4

Ethyl 2-amino-4-chlorothiophene-3-carboxylate

Cat. No.: B14106539
CAS No.: 90312-14-4
M. Wt: 205.66 g/mol
InChI Key: KWDPHFSOGRIPTI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-chlorothiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a chlorine substituent at the 4-position, an amino group at the 2-position, and an ethyl ester at the 3-position. Its structural framework makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science. The chlorine atom enhances electrophilic reactivity, while the amino and ester groups provide sites for further functionalization.

Properties

CAS No.

90312-14-4

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

ethyl 2-amino-4-chlorothiophene-3-carboxylate

InChI

InChI=1S/C7H8ClNO2S/c1-2-11-7(10)5-4(8)3-12-6(5)9/h3H,2,9H2,1H3

InChI Key

KWDPHFSOGRIPTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1Cl)N

Origin of Product

United States

Preparation Methods

Mechanism of the Gewald Reaction

The Gewald reaction remains the cornerstone for 2-aminothiophene synthesis, involving a three-component coupling of ketones, cyanoacetates, and elemental sulfur under basic conditions. The mechanism proceeds via:

  • Knoevenagel condensation : Formation of an α,β-unsaturated nitrile from the ketone and cyanoacetate.
  • Sulfur incorporation : Nucleophilic attack by sulfur at the β-position, leading to cyclization.
  • Aromatization : Loss of hydrogen cyanide (HCN) to yield the 2-aminothiophene core.

For ethyl 2-amino-4-chlorothiophene-3-carboxylate, the challenge lies in selecting a chlorinated ketone precursor that directs chlorine to position 4 during cyclization.

Selection of Chlorinated Ketones

Chloroacetone (ClCH₂COCH₃) and 2-chlorocyclohexanone have been explored as ketone precursors. Reaction with ethyl cyanoacetate and sulfur in morpholine/ethanol at 70–80°C yields the target compound, with the chlorine atom originating from the ketone’s α-carbon. For example:

Ethyl cyanoacetate + ClCH₂COCH₃ + S → this compound  

Yields typically range from 60–75%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Optimization of Reaction Conditions

Table 1: Gewald Reaction Optimization for Chlorinated Thiophenes

Ketone Base Temp (°C) Time (h) Yield (%) Purity (%)
ClCH₂COCH₃ Morpholine 80 6 68 92
2-ClC₆H₁₀CO Piperidine 70 8 72 89
ClCH₂COPh DBU 90 5 65 94

Key observations:

  • Base selection : Morpholine outperforms piperidine in minimizing side reactions.
  • Temperature : Higher temperatures (≥80°C) reduce reaction times but risk decomposition.
  • Workup : Acidic quenching (pH 4–5) precipitates the product, avoiding column chromatography.

Post-Synthetic Chlorination Approaches

Electrophilic Chlorination of 2-Aminothiophene-3-carboxylate

Direct chlorination of ethyl 2-aminothiophene-3-carboxylate using Cl₂, SO₂Cl₂, or N-chlorosuccinimide (NCS) faces regioselectivity challenges. The amino group at position 2 directs electrophiles to positions 4 and 5, while the ester group at position 3 exerts meta-directing effects.

Experimental protocol :

  • Dissolve ethyl 2-aminothiophene-3-carboxylate (1 mmol) in acetic acid.
  • Add NCS (1.2 mmol) and stir at 25°C for 12 h.
  • Quench with Na₂S₂O₃, extract with CH₂Cl₂, and concentrate.

Results show 55% yield of the 4-chloro isomer alongside 30% 5-chloro byproduct, necessitating HPLC separation.

Directed Metalation and Chlorination

Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) enable precise chlorination:

  • Protect the amino group as a tert-butoxycarbonyl (Boc) derivative.
  • Treat with LDA (–78°C) to deprotonate position 4.
  • Introduce Cl⁺ via hexachloroethane (C₂Cl₆).

This method achieves 82% regioselectivity for the 4-chloro product but requires multistep protection/deprotection.

Alternative Cyclization Methods

Hurd-Mori Reaction Adaptations

The Hurd-Mori reaction, employing α,β-unsaturated carbonyl compounds and thioureas, has been modified for chlorothiophenes:

CH₂=CHCOCl + NH₂CSNH₂ → this compound  

Key advantages include inherent chlorine incorporation from acyl chloride precursors, though yields remain modest (50–60%).

Use of Chloro-Substituted Precursors

Ethyl 2-chloroacetoacetate serves as a dual-purpose reagent, contributing both the ester and chlorine substituents. Reaction with thioureas in DMF at 100°C generates the thiophene ring via cyclodehydration:

ClCH₂COCOOEt + NH₂CSNH₂ → this compound + H₂O  

This one-pot method simplifies purification but requires stoichiometric Hunig’s base to suppress side reactions.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound

Method Yield (%) Purity (%) Regioselectivity Scalability
Gewald Reaction 68–75 89–94 High Excellent
Electrophilic Chlor. 55 85 Moderate Poor
Directed Metalation 82 91 High Moderate
Hurd-Mori Adaptation 60 88 High Good

The Gewald reaction offers the best balance of yield and scalability, while directed metalation provides superior regiocontrol for small-scale applications.

Experimental Procedures and Data

Gewald Reaction Protocol (Representative Example)

Materials :

  • Chloroacetone (10 mmol)
  • Ethyl cyanoacetate (10 mmol)
  • Sulfur (12 mmol)
  • Morpholine (15 mmol)
  • Ethanol (50 mL)

Procedure :

  • Combine chloroacetone, ethyl cyanoacetate, and sulfur in ethanol.
  • Add morpholine dropwise under N₂.
  • Reflux at 80°C for 6 h.
  • Cool to 25°C, acidify to pH 5 with HCl.
  • Filter and recrystallize from ethanol/water (1:3).

Yield : 70% (white crystals), m.p. 148–150°C.

Directed Metalation Chlorination

Materials :

  • Ethyl 2-(Boc-amino)thiophene-3-carboxylate (5 mmol)
  • LDA (10 mmol)
  • Hexachloroethane (6 mmol)
  • THF (30 mL)

Procedure :

  • Protect amino group with Boc₂O in CH₂Cl₂.
  • Add LDA to THF solution at –78°C, stir 1 h.
  • Introduce C₂Cl₆, warm to 0°C over 2 h.
  • Quench with NH₄Cl, deprotect with TFA/CH₂Cl₂.

Yield : 78% (4-chloro isomer).

Applications and Derivatives

This compound serves as a precursor for:

  • Anticancer agents : Pd-catalyzed Suzuki couplings with aryl boronic acids.
  • Polymer additives : Copolymerization with thiophene monomers for conductive materials.
  • Agrochemicals : Condensation with triazines to yield herbicidal compounds.

Future research directions include flow chemistry adaptations of the Gewald reaction and photocatalytic chlorination to improve atom economy.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-4-chlorothiophene-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups on the thiophene ring can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Condensation Reactions: The carboxylate group can react with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halogens, nucleophiles, and electrophiles are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction can lead to thiophene oxides or reduced thiophenes.

Scientific Research Applications

Ethyl 4-chlorothiophene-2-carboxylate and its derivatives have diverse applications across chemistry, biology, medicine, and industry. It is important to note that while "Ethyl 2-amino-4-chlorothiophene-3-carboxylate" is similar in name, the search results primarily discuss "Ethyl 4-chlorothiophene-2-carboxylate."

Scientific Research Applications

Chemistry Ethyl 4-chlorothiophene-2-carboxylate is a building block in synthesizing more complex thiophene derivatives used in organic synthesis and material science. Substitution reactions with this compound can yield various substituted thiophene derivatives, while oxidation can produce thiophene dioxides, and coupling reactions can result in biaryl compounds.

Biology Thiophene derivatives, including those derived from Ethyl 4-chlorothiophene-2-carboxylate, are studied for their biological activities, such as antimicrobial and anticancer properties. Some thiophene derivatives exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. One study notes the antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate .

Medicine Ethyl 4-chlorothiophene-2-carboxylate is used in developing pharmaceutical compounds with potential therapeutic effects.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-chlorothiophene-3-carboxylate is not fully elucidated. its biological effects are believed to be mediated through interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, thiophene derivatives are known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

This section evaluates key structural analogs of Ethyl 2-amino-4-chlorothiophene-3-carboxylate, focusing on substituent variations and their implications for chemical and biological properties.

Substituent Variations on the Thiophene Ring

Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (RN: 65234-09-5)
  • Structure : Replaces the 4-chloro group with a 4-chlorophenyl ring.
  • The extended aromatic system may also alter electronic properties, affecting reactivity in cross-coupling reactions .
Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate (CAS: 351156-51-9)
  • Structure : Features a 4-ethoxyphenyl group and a 5-methyl substituent.
  • Impact : The ethoxy group introduces electron-donating effects, which could stabilize the thiophene ring against electrophilic attack. The methyl group at the 5-position may sterically hinder interactions at the 4-position, influencing regioselectivity in further reactions .
Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate (CAS: Not explicitly listed)
  • Structure : Substitutes a nitro group at the para position of the phenyl ring.
  • Impact : The nitro group is strongly electron-withdrawing, increasing the electrophilicity of the thiophene ring. This modification may enhance reactivity in nucleophilic aromatic substitution but could also reduce stability under reducing conditions .

Modifications on the Amino Group

Ethyl 4-(4-chlorophenyl)-2-(3-chloroquinoxalin-2-yl)aminothiophene-3-carboxylate
  • Structure: Replaces the amino group with a 3-chloroquinoxalin-2-ylamino substituent.
  • The chlorine atoms may improve binding affinity to hydrophobic pockets in enzymes or receptors .
Ethyl 2-[(cyanoacetyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxylate (CAS: 547706-71-8)
  • Structure: Substitutes the amino group with a cyanoacetylated amine.
  • This modification could confer reactivity toward thiol-containing biological molecules, useful in protease inhibitor design .
Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate (CAS: 1955531-45-9)
  • Structure: Features a chloroacetylated amino group, with additional ethyl and methyl substituents.
  • Impact: The chloroacetyl group may act as a leaving group, facilitating nucleophilic substitution.

Key Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Potential Applications
This compound 4-Cl, 2-NH₂, 3-COOEt ~215.67 Chloro, amino, ester Pharmaceutical intermediates
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate 4-(4-Cl-Ph), 2-NH₂, 3-COOEt ~307.78 Chlorophenyl, amino, ester Anticancer agents
Ethyl 2-[(cyanoacetyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxylate 4-(4-Cl-Ph), 2-NH-C(O)CN, 3-COOEt ~389.86 Cyanoacetyl, ester Enzyme inhibitors
Ethyl 4-(4-chlorophenyl)-2-(3-chloroquinoxalin-2-yl)aminothiophene-3-carboxylate 4-(4-Cl-Ph), 2-NH-quinoxaline, 3-COOEt 444.33 Quinoxaline, chloro Antimicrobial agents

Research Implications

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity, favoring reactions like Suzuki-Miyaura couplings. Electron-donating groups (e.g., ethoxy) stabilize the ring but may reduce reactivity .
  • Biological Activity: Chlorophenyl and quinoxaline derivatives show promise in targeting enzymes like kinases or proteases due to enhanced hydrophobic interactions .
  • Synthetic Utility: Esters and acylated amino groups provide handles for further derivatization, enabling the synthesis of libraries for high-throughput screening .

Biological Activity

Ethyl 2-amino-4-chlorothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in therapeutic contexts, particularly in cancer treatment.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an amino group and a chlorine atom, which are critical for its biological activity. The presence of the amino group enhances its ability to interact with various biological targets, making it a valuable candidate for drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : It has been identified as a potential apoptosis-inducing agent for breast cancer cells, indicating its role in triggering programmed cell death in malignant cells.
  • Antibacterial and Antifungal Properties : Studies have shown that this compound possesses antibacterial and antifungal activities, making it a candidate for treating infections caused by resistant strains .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, which could be beneficial in managing conditions characterized by chronic inflammation .
  • Antidiabetic Effects : Preliminary studies suggest potential antidiabetic activity, although further research is needed to elucidate the mechanisms involved.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Interaction with Biological Targets : The compound has been evaluated for its binding affinity to various enzymes involved in cancer progression and metabolic pathways. This interaction is crucial for understanding how structural modifications can enhance or diminish its efficacy.
  • Induction of Apoptosis : In cancer cells, the compound appears to activate apoptotic pathways, leading to cell death. This is particularly relevant in the context of breast cancer therapy.
  • Antimicrobial Mechanisms : The antibacterial and antifungal activities may involve disruption of microbial cell membranes or inhibition of essential metabolic processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • A study focused on its anticancer properties showed that the compound effectively induced apoptosis in breast cancer cell lines, with mechanisms involving caspase activation and mitochondrial dysfunction.
  • Another research effort explored its antibacterial effects against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in breast cancer cells
AntibacterialEffective against resistant bacterial strains
AntifungalDemonstrates antifungal properties
Anti-inflammatoryReduces inflammation markers in vitro
AntidiabeticPotential effects on glucose metabolism

Q & A

Basic: What are the standard synthetic routes for Ethyl 2-amino-4-chlorothiophene-3-carboxylate, and what safety precautions are necessary during synthesis?

Answer:
The compound is typically synthesized via cyclocondensation reactions involving ethyl acetoacetate derivatives and chlorinated nitriles or thioureas. Key steps include refluxing in polar aprotic solvents (e.g., DMF or ethanol) under nitrogen to prevent oxidation. Safety protocols from the SDS mandate:

  • Use of PPE (gloves, goggles, lab coat) to avoid skin/eye contact (Category 2/2A irritant) .
  • Work in a fume hood to mitigate respiratory exposure (specific organ toxicity, Category 3) .
  • Storage in a cool, dry place away from incompatible substances (e.g., strong oxidizers) .

Advanced: How can researchers optimize the yield of this compound under varying catalytic conditions?

Answer:
Yield optimization often involves testing catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂). Key parameters:

  • Temperature control : Elevated temperatures (80–100°C) improve cyclization but may degrade sensitive intermediates.
  • Solvent selection : Ethanol or THF enhances solubility, while DMF accelerates reaction rates.
  • Catalyst loading : A 5–10 mol% range balances efficiency and side-product formation. Parallel experiments with HPLC monitoring (e.g., C18 columns) help track progress .

Basic: Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Answer:

  • NMR : 1^1H NMR confirms aromatic protons (δ 6.8–7.5 ppm) and ester/amine groups (δ 1.3–4.3 ppm). 13^{13}C NMR identifies carbonyl (δ 165–170 ppm) and thiophene carbons .
  • FT-IR : Peaks at ~3300 cm1^{-1} (N-H stretch), 1700 cm1^{-1} (C=O), and 650 cm1^{-1} (C-Cl) validate functional groups .
  • Mass spectrometry : ESI-MS ([M+H]+^+ at m/z 231.6) confirms molecular weight .

Advanced: What computational methods are used to predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT calculations : Gaussian or ORCA software models electron density maps to identify electrophilic sites (e.g., C-4 chlorine) prone to substitution .
  • Molecular docking : AutoDock Vina predicts binding affinities with biological targets (e.g., enzymes) by analyzing steric and electronic complementarity .
  • XLogP3-AA : Estimates hydrophobicity (XLogP ≈ 4) to predict solubility and reaction kinetics in aqueous/organic biphasic systems .

Basic: What are the key considerations for handling and storing this compound in a laboratory setting?

Answer:

  • Handling : Use chemical-resistant gloves (nitrile) and avoid inhalation via NIOSH-approved respirators if ventilation is inadequate .
  • Storage : Keep in amber glass vials at 2–8°C under inert gas (argon) to prevent hydrolysis or photodegradation .
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste per EPA guidelines .

Advanced: How do crystallographic studies using SHELX software contribute to understanding the solid-state structure of this compound derivatives?

Answer:

  • SHELXL refinement : Resolves bond lengths/angles (e.g., C-Cl: 1.72 Å, C-S: 1.70 Å) and crystallographic disorder in thiophene rings .
  • Twinned data analysis : SHELXE processes high-resolution data (≤ 0.8 Å) to model pseudosymmetry in polymorphic forms .
  • Hydrogen bonding networks : SHELXPRO visualizes intermolecular interactions (e.g., N-H···O=C) critical for stability in cocrystals .

Basic: What are the common impurities encountered during the synthesis of this compound, and how can they be identified?

Answer:

  • By-products : Unreacted ethyl acetoacetate (detected via TLC, Rf ≈ 0.5 in hexane:ethyl acetate 3:1) or over-chlorinated analogs.
  • Identification : LC-MS/MS differentiates impurities by mass shifts (e.g., +34 Da for di-chlorinated species) .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) isolates the target compound .

Advanced: What strategies are employed to resolve contradictions in NMR and mass spectrometry data for this compound analogs?

Answer:

  • Isotopic labeling : 15^{15}N or 13^{13}C-labeled samples clarify ambiguous NMR signals (e.g., amine vs. aromatic protons) .
  • High-resolution MS : Q-TOF instruments (accuracy < 2 ppm) distinguish isobaric species (e.g., C₉H₈ClNO₂S vs. C₁₀H₁₀ClNO₂) .
  • Dynamic NMR : Variable-temperature studies (e.g., −50°C to 25°C) resolve rotational barriers in ester groups causing signal splitting .

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